

Commercial Suppliers and Technical Guide for High-Purity 4-Heptyn-2-ol

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Compound of Interest

Compound Name: 4-Heptyn-2-ol

Cat. No.: B026844

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For researchers, scientists, and professionals in drug development, securing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of high-purity **4-Heptyn-2-ol** (CAS No: 19781-81-8), along with key technical data, typical analytical methodologies for purity assessment, and a representative synthetic protocol.

High-Purity 4-Heptyn-2-ol: Commercial Availability

A number of chemical suppliers offer **4-Heptyn-2-ol** at various purity levels. For research and development purposes, purities of 97% or higher are commonly available. The following table summarizes the offerings from several prominent suppliers. It is important to note that while some suppliers explicitly state the purity, for others it is listed as "refer to Certificate of Analysis (COA)".

Supplier	Stated Purity	Additional Information
Ality Chemical Corporation	99%	Packaged in 25kgs/fiber drum. [1]
OpChem (Changzhou) Co., Ltd.	99%	-
Hangzhou J&H Chemical Co., Ltd.	98%	-
Dayang Chem (Hangzhou) Co., Ltd.	98%	-
TCI (Tokyo Chemical Industry)	99%	-
Thermo Scientific Alfa Aesar	97%	Formerly an Alfa Aesar product. [2] [3]

Physicochemical Properties

Key physical and chemical properties of **4-Heptyn-2-ol** are summarized in the table below. These values are essential for designing experimental setups and for the purification of the compound.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[4] [5]
Molecular Weight	112.17 g/mol	[2] [4]
CAS Number	19781-81-8	[2] [4] [5]
Boiling Point	67-68 °C at 14 mmHg	[2]
Density	0.88 g/mL	[2]
Refractive Index	1.4515	[2]

Experimental Protocols

Synthesis of (R)-(-)-4-Heptyn-2-ol

While various methods can be employed for the synthesis of secondary alkynyl alcohols, a representative enantioselective synthesis for the (R)-enantiomer of **4-Heptyn-2-ol** is outlined below. This procedure is adapted from literature reports on the synthesis of chiral alkynols.

Reaction Scheme:

But-1-yne is deprotonated with n-butyllithium to form lithium but-1-ynide. This nucleophile then attacks (R)-propylene oxide, followed by an aqueous workup to yield (R)-(-)-**4-Heptyn-2-ol**.

Detailed Methodology:

- **Preparation of Lithium But-1-ynide:** To a solution of but-1-yne in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
- **Ring-Opening of Epoxide:** A solution of (R)-propylene oxide in anhydrous THF is then added dropwise to the freshly prepared lithium but-1-ynide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours.
- **Aqueous Workup and Extraction:** The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the high-purity (R)-(-)-**4-Heptyn-2-ol**.

Purity Assessment: Analytical Methods

The purity of **4-Heptyn-2-ol** is typically determined using a combination of chromatographic and spectroscopic techniques. While supplier-specific protocols are proprietary, the following represent standard methodologies for the analysis of small organic molecules like secondary alkynyl alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: This technique separates volatile compounds in a sample and provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.
- Typical Protocol:
 - Sample Preparation: A dilute solution of the **4-Heptyn-2-ol** sample is prepared in a volatile organic solvent such as dichloromethane or diethyl ether.
 - Injection: A small volume (typically 1 μL) of the prepared sample is injected into the GC inlet.
 - Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or equivalent). The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
 - Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
 - Data Analysis: The purity is determined by integrating the peak area of **4-Heptyn-2-ol** and comparing it to the total area of all detected peaks. The mass spectrum is used to confirm the identity of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

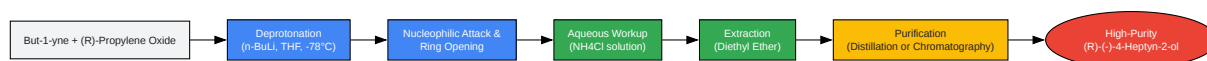
- Principle: ^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical structure of the molecule, confirming its identity and revealing the presence of impurities.
- Typical Protocol:
 - Sample Preparation: A small amount of the **4-Heptyn-2-ol** sample is dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube.

- Data Acquisition: The NMR tube is placed in the spectrometer, and the ^1H and ^{13}C NMR spectra are acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are compared to reference spectra or predicted values to confirm the structure of **4-Heptyn-2-ol**. The presence of unexpected peaks indicates impurities, and their relative integration can be used to estimate their concentration.

Visualizations

Synthetic Workflow for (R)-(-)-4-Heptyn-2-ol

The following diagram illustrates the key steps in the synthesis and purification of (R)-(-)-4-Heptyn-2-ol.

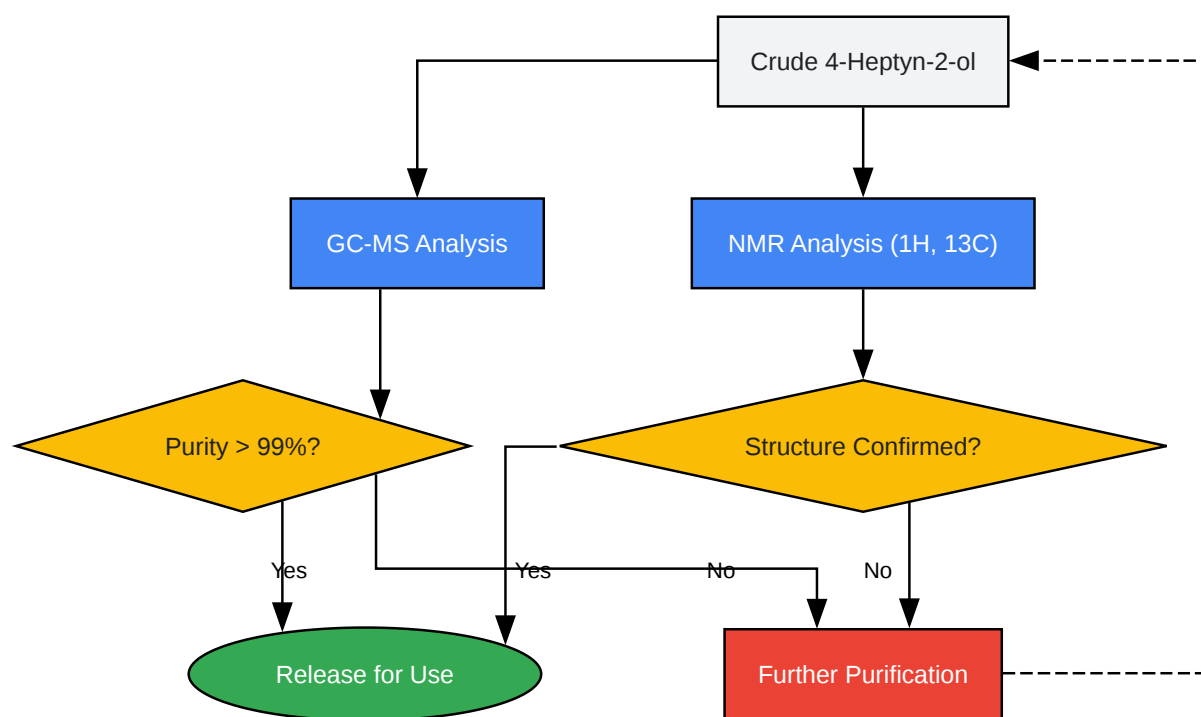


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Caption: Synthetic and purification workflow for (R)-(-)-4-Heptyn-2-ol.

Logical Flow for Quality Control Analysis

This diagram outlines the typical logical workflow for the quality control and purity assessment of a synthesized batch of **4-Heptyn-2-ol**.



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Caption: Quality control workflow for **4-Heptyn-2-ol**.

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